
Arnidiol 3-Palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Arnidiol 3-Palmitate can be synthesized through the esterification of arnidiol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the extraction of arnidiol from Calendula officinalis is often performed using supercritical carbon dioxide (CO2) extraction. This method is preferred due to its efficiency and environmental friendliness. The extracted arnidiol is then subjected to esterification with palmitic acid to produce this compound .
化学反应分析
Types of Reactions
Arnidiol 3-Palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
科学研究应用
Arnidiol 3-Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its anti-inflammatory and cytotoxic effects on various cell lines.
Medicine: Investigated for its potential use in anti-cancer therapies.
Industry: Used in the formulation of cosmetics and skincare products due to its anti-inflammatory properties
作用机制
Arnidiol 3-Palmitate exerts its effects primarily through the inhibition of inflammatory pathways. It targets key enzymes and signaling molecules involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators .
相似化合物的比较
Similar Compounds
- Faradiol 3-Palmitate
- Calenduladiol 3-Palmitate
- Triterpene esters from other plants like Arnica montana and Taraxacum officinale .
Uniqueness
Arnidiol 3-Palmitate is unique due to its specific anti-inflammatory and cytotoxic properties, which are more pronounced compared to other similar triterpene esters. Its ability to inhibit key inflammatory pathways makes it a valuable compound in both medicinal and industrial applications .
属性
分子式 |
C46H80O3 |
|---|---|
分子量 |
681.1 g/mol |
IUPAC 名称 |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h34-39,41,47H,2,10-32H2,1,3-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1 |
InChI 键 |
SSOJEVCYYBQQEU-FIBMEZNKSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



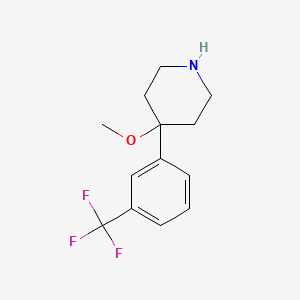
![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

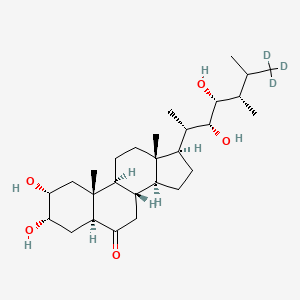
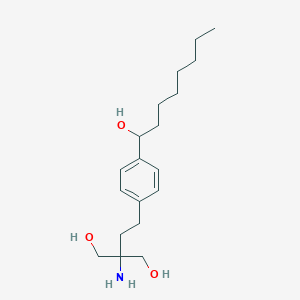
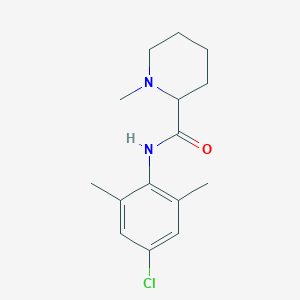
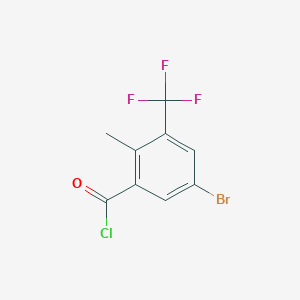
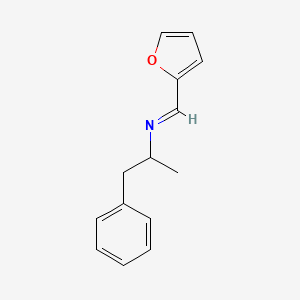
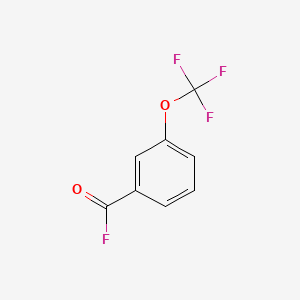
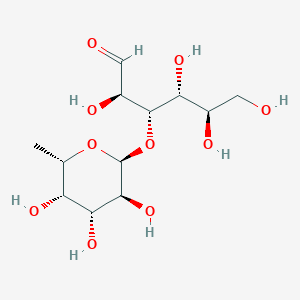
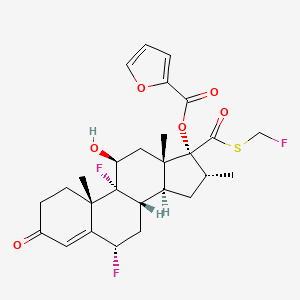
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
